REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([NH2:9])=O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].P(Cl)(Cl)(Cl)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]#[N:9] |f:1.2.3|
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Name
|
|
Quantity
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1.39 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC(=O)N)C=CC1
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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The mixture was heated on the steam-bath for 2.5 hr
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Duration
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2.5 h
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Type
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CUSTOM
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Details
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and the phosphoryl chloride removed under reduced pressure
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Type
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WASH
|
Details
|
The residue was washed well with water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.744 g | |
YIELD: PERCENTYIELD | 59.5% | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |